Cas no 934266-82-7 (5-Bromothiazolo5,4-bpyridin-2-amine)

5-Bromothiazolo5,4-bpyridin-2-amine structure
934266-82-7 structure
Product Name:5-Bromothiazolo5,4-bpyridin-2-amine
CAS 번호:934266-82-7
MF:C6H4BrN3S
메가와트:230.08505821228
MDL:MFCD11846492
CID:837921
PubChem ID:45789977
Update Time:2024-10-26

5-Bromothiazolo5,4-bpyridin-2-amine 화학적 및 물리적 성질

이름 및 식별자

    • 5-Bromothiazolo[5,4-b]pyridin-2-amine
    • 2-AMINO-5-BROMOTHIAZOLO[5,4-B]PYRIDINE
    • 5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
    • 5-bromo-Thiazolo[5,4-b]pyridin-2-amine
    • 5-bromo-thiazolo[5,4-b]pyridin-2-ylamine
    • 5-Brom-thiazolo[5,4-b]pyridin-2-ylamin
    • 5-bromo[1,3]thiazolo[5,4-b]pyridin-2-amine
    • XYEWTFOCPLSOIC-UHFFFAOYSA-N
    • 5843AC
    • FCH1406292
    • OR303064
    • 5-bromothiazolo[5,4-b]pyridin-2-ylamine
    • AX8158641
    • AB0081073
    • 5-bromo-thiazolo[5,4-b]pyridin
    • 5-Bromothiazolo[5,4-b]pyridin-2-amine (ACI)
    • CS-0038599
    • 934266-82-7
    • DTXSID20672142
    • MFCD11846492
    • 2-AMINO-5-BROMOTHIAZOLO[5 pound not4-B]PYRIDINE
    • SS-4460
    • J-507921
    • AKOS015996856
    • SCHEMBL799228
    • 5-Bromothiazolo5,4-bpyridin-2-amine
    • MDL: MFCD11846492
    • 인치: 1S/C6H4BrN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)
    • InChIKey: XYEWTFOCPLSOIC-UHFFFAOYSA-N
    • 미소: BrC1C=CC2=C(SC(N)=N2)N=1

계산된 속성

  • 정밀분자량: 228.93100
  • 동위원소 질량: 228.93093g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 157
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 80
  • 소수점 매개변수 계산 참조값(XlogP): 2.3

실험적 성질

  • PSA: 80.04000
  • LogP: 2.61720

5-Bromothiazolo5,4-bpyridin-2-amine 보안 정보

5-Bromothiazolo5,4-bpyridin-2-amine 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

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    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

5-Bromothiazolo5,4-bpyridin-2-amine 가격추가 >>

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5-Bromothiazolo5,4-bpyridin-2-amine 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  15 min, rt; 3 h, rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, rt
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합성 방법 2

반응 조건
1.1 Solvents: Acetic acid ;  -5 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  -15 °C; < 10 °C; 10 °C → rt; overnight, rt
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합성 방법 3

반응 조건
1.1 Solvents: Acetic acid ;  0 °C; 0 °C → -5 °C; -5 °C; < 10 °C; 10 °C → 25 °C; 12 h, 25 °C
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Thiazolopyridine ring-linked triazole compound in preparation of Bcr-Ab1 tyrosine kinase inhibitor and antitumor drug and preparation method thereof
, China, , ,

합성 방법 4

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1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 12 h, 25 °C
참조
Synthesis of fused azole heterocycles as AHR antagonists treating cancers
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Solvents: Acetic acid ;  cooled; 5 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ;  cooled; overnight, rt
참조
Preparation of benzothiazolpyrrolopyridine derivatives and analogs for use as necrosis inhibitors
, China, , ,

합성 방법 6

반응 조건
1.1 Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  3 h, rt
1.3 Solvents: Water ;  rt
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, China, , ,

합성 방법 7

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux; reflux → rt
1.2 pH 10
참조
Pyridinylbenzothiazole-urea derivatives as phosphatidylinositol 3-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Acetic acid Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Acetic acid ,  Bromine Solvents: Acetic acid ;  > 30 min, rt; 6 h, rt
참조
Preparation of heterocyclic compounds as Raf inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Solvents: Acetic acid ;  -5 °C; -5 °C → -15 °C
1.2 Reagents: Acetic acid ,  Bromine Solvents: Acetic acid ;  -15 °C; 12 h, -15 °C → rt
참조
Preparation of thiazolo[5,4-b]pyridine derivatives as apoptosis signal-regulating kinase 1 inhibitors
, United States, , ,

합성 방법 10

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 15 h, rt
참조
Preparation of tricyclic PI3K inhibitor compounds and methods of use thereof
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합성 방법 11

반응 조건
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참조
Design, synthesis, and biological evaluation of triazole-based heteroaromatic derivatives as Bcr-Abl kinase inhibitors
Pan, Xiaoyan ; Liu, Nanxin; Liu, Yuying; Zhang, Qingqing; Wang, Kai; et al, European Journal of Medicinal Chemistry, 2022, 238,

합성 방법 12

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  30 min, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Water ;  20 min, 85 °C
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합성 방법 13

반응 조건
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5-Bromothiazolo5,4-bpyridin-2-amine Raw materials

5-Bromothiazolo5,4-bpyridin-2-amine Preparation Products

5-Bromothiazolo5,4-bpyridin-2-amine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:934266-82-7)5-Bromothiazolo5,4-bpyridin-2-amine
주문 번호:A959541
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 16:10
가격 ($):445.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:934266-82-7)5-Bromothiazolo5,4-bpyridin-2-amine
A959541
순결:99%
재다:25g
가격 ($):445.0
Email